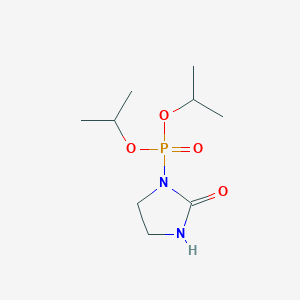
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate typically involves the reaction of imidazolidinone derivatives with phosphonic acid esters. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.
Industry: The compound is used in the production of flame retardants and plasticizers, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate include:
- 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate
- 2-(2-oxoimidazolidin-1-yl)propanoic acid
- 2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid
Uniqueness
This compound is unique due to its specific phosphonate group, which imparts distinct chemical properties and reactivity. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications. Additionally, its potential as an enzyme inhibitor sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.
Properties
CAS No. |
139109-18-5 |
|---|---|
Molecular Formula |
C9H19N2O4P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphorylimidazolidin-2-one |
InChI |
InChI=1S/C9H19N2O4P/c1-7(2)14-16(13,15-8(3)4)11-6-5-10-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,12) |
InChI Key |
WQZCZMWGMWCSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(N1CCNC1=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


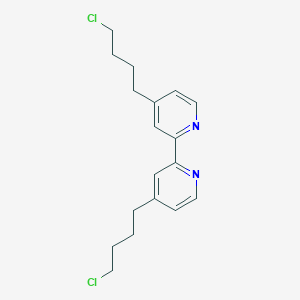
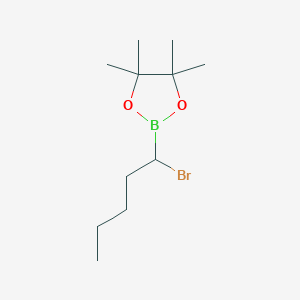
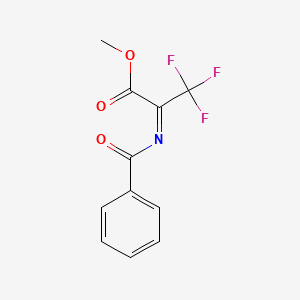
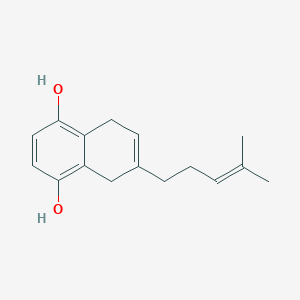
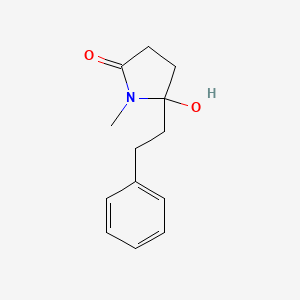
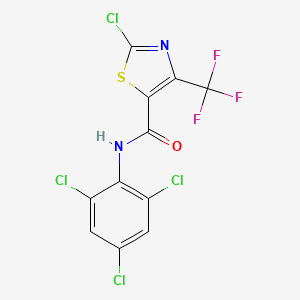
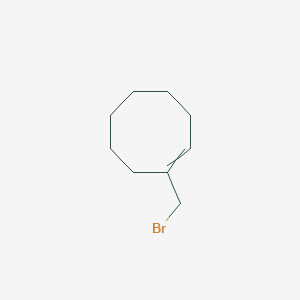


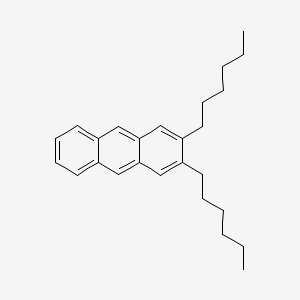
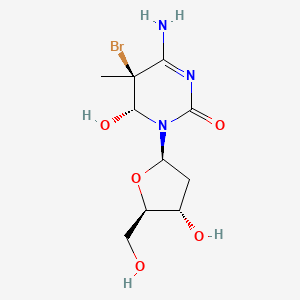

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
